P-Cresol

Description

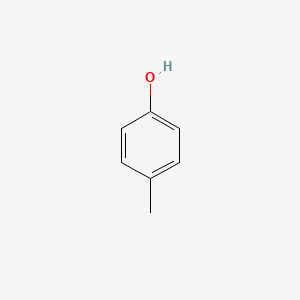

Structure

3D Structure

Properties

IUPAC Name |

4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array |

Source

|

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27289-34-5, Array |

Source

|

| Record name | Phenol, 4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27289-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021869 |

Source

|

| Record name | p-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-cresol is a colorless solid with a tar like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Other Solid, Solid with a phenolic odor; mp = 35.5 deg C; [Merck Index] Colorless solid that darkens on exposure to light and air; [ICSC] Colorless, white, or pink solid; [NTP] Colorless crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pink crystals, tarry-smoky medicinal odour, Crystalline solid with a sweet, tarry odor. [Note: A liquid above 95 °F.] |

Source

|

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

395.2 °F at 760 mmHg (NTP, 1992), 201.9 °C, 201.80 to 202.00 °C. @ 760.00 mm Hg, 202 °C, 396 °F |

Source

|

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

187 °F (NTP, 1992), 85 °C (185 °F) - closed cup, 187 °F (86 °C) (Closed cup), 86 °C c.c., 187 °F |

Source

|

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.15X10+4 mg/L at 25 °C, 2.5 g in 100 mL water at 50 °C; 5.0 g in 100 mL water at 100 °C. Soluble in aqueous alkali hydroxides. Souble in organic solvents., Miscible with ethanol, ether, acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 21.5 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.9 (moderate), slightly soluble in water, very soluble (in ethanol), 2% |

Source

|

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.034 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0185 at 40 °C/4 °C, Percent in saturated air at 25 °C: 0.0142; density of saturated air at 25 °C: 1.00039 (Air= 1), 1.02 g/cm³, 1.04 |

Source

|

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 1.00 |

Source

|

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 mmHg at 68 °F ; 0.11 mmHg at 77 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 15, (77 °F): 0.11 mmHg |

Source

|

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystalline solid [Note: A liquid above 95 degees F] | |

CAS No. |

106-44-5, 1319-77-3, 2876-02-0 |

Source

|

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC95259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARACRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXY2UM8NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GO62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

94.6 °F (NTP, 1992), 34.77 °C, 35.5 °C, 35 °C, 95 °F |

Source

|

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

p-Cresol as a Biomarker for Autism Spectrum Disorder: A Technical Guide for Researchers and Clinicians

Abstract

This technical guide provides an in-depth examination of para-cresol (p-cresol) as a potential biomarker for Autism Spectrum Disorder (ASD). Synthesizing current research, we delve into the biochemical origins of p-cresol, its proposed pathophysiological mechanisms, and its clinical relevance in ASD. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive theoretical framework and practical, field-proven methodologies for the accurate quantification and interpretation of p-cresol levels in biological samples. We further explore the potential of targeting p-cresol production as a therapeutic strategy in ASD.

Introduction: The Gut-Brain Axis and the Rise of p-Cresol in ASD Research

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by challenges in social interaction, communication, and the presence of restricted and repetitive behaviors[1]. While the etiology of ASD is multifactorial, with genetic and environmental factors playing significant roles, emerging evidence has pointed towards the gut-brain axis as a critical area of investigation[2]. The bidirectional communication between the gut microbiota and the central nervous system is increasingly recognized as a key modulator of neurodevelopment and behavior[2].

Within this framework, microbial metabolites have gained prominence as potential mediators of gut-brain communication and as biomarkers for various neurological conditions. One such metabolite, p-cresol, a phenolic compound produced by the gut microbiota, has been consistently found in elevated concentrations in the urine and feces of children with ASD[3][4][5]. This guide will provide a comprehensive overview of the current state of knowledge regarding p-cresol and its association with ASD, with a focus on its potential as a clinical biomarker and a target for therapeutic intervention.

Biochemical Origins and Metabolism of p-Cresol

p-Cresol is not a direct human metabolite but is rather a product of the bacterial fermentation of the aromatic amino acid tyrosine in the colon[6]. A variety of gut bacteria, including species from the families Clostridiaceae, Bifidobacteriaceae, Enterobacteriaceae, Bacteroidaceae, and Lactobacillaceae, have been identified as p-cresol producers[7]. The production of p-cresol is influenced by dietary protein intake, with higher protein consumption leading to increased fecal and urinary p-cresol levels[8].

Once produced in the gut, p-cresol is absorbed into the bloodstream. In the liver, it undergoes detoxification through sulfation and glucuronidation, forming p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), respectively[8][9]. These conjugated forms are then excreted in the urine. It is important to note that a small fraction of p-cresol may remain in its free, unconjugated form in circulation. The workflow from dietary protein to urinary excretion is depicted below.

Figure 1: Metabolic pathway of p-cresol from dietary protein to urinary excretion.

Pathophysiological Mechanisms of p-Cresol in ASD

Elevated levels of p-cresol are not merely a metabolic curiosity; a growing body of evidence suggests that this compound can exert significant neurotoxic and systemic effects that may contribute to the pathophysiology of ASD.[9] The proposed mechanisms are multifaceted and interconnected, as illustrated in the following diagram.

Figure 2: Proposed pathophysiological mechanisms of p-cresol in ASD.

Neurotoxicity and Neurotransmitter Dysregulation

p-Cresol can cross the blood-brain barrier and exert direct effects on the central nervous system.[3] One of the most significant proposed mechanisms is its interference with dopamine metabolism.[10] p-Cresol inhibits the enzyme dopamine β-hydroxylase, which is responsible for converting dopamine to norepinephrine.[3][9] This inhibition can lead to an accumulation of dopamine and a reduction in norepinephrine, a neurochemical imbalance that has been linked to the stereotypic behaviors observed in ASD.[9][10] Animal studies have demonstrated that administration of p-cresol can induce anxiety-like behaviors, hyperactivity, and social deficits in mice, accompanied by altered dopamine turnover in key brain regions.[10][11]

Mitochondrial Dysfunction and Oxidative Stress

Mitochondrial dysfunction is a common finding in individuals with ASD, and p-cresol appears to be a contributing factor.[9] It has been shown to disrupt mitochondrial function, leading to impaired ATP production and an increase in reactive oxygen species (ROS), which in turn causes oxidative stress.[2][9] This oxidative stress can damage cells and tissues, including neurons, and contribute to the neuroinflammatory processes implicated in ASD.

Gut Microbiome Dysbiosis and Intestinal Permeability

p-Cresol has antibiotic-like properties that can alter the composition of the gut microbiome, often in a way that favors the growth of p-cresol-producing bacteria, creating a self-perpetuating cycle.[2][9] Furthermore, p-cresol can compromise the integrity of the intestinal barrier, leading to increased intestinal permeability ("leaky gut").[9] This allows for the translocation of inflammatory molecules and other microbial products from the gut into the bloodstream, potentially triggering a systemic inflammatory response that can impact brain function.

p-Cresol as a Clinical Biomarker for ASD

The consistent finding of elevated p-cresol levels in a subset of children with ASD has led to its investigation as a potential clinical biomarker.[3][12] A biomarker in this context could serve several purposes: aiding in early diagnosis, stratifying patients into subgroups for targeted therapies, and monitoring treatment response.

Quantitative Data from Clinical Studies

Several studies have quantified urinary p-cresol levels in children with ASD compared to typically developing controls. A recent meta-analysis and several individual studies have reported significantly higher urinary p-cresol concentrations in the ASD population.[3][5] The table below summarizes findings from some of these studies.

| Study (Year) | Sample Type | ASD Group (mean ± SEM) | Control Group (mean ± SEM) | p-value | Reference |

| Altieri et al. (2011) | Urine | 123.5 ± 12.8 µg/mL | 91.2 ± 8.7 µg/mL | < 0.05 | [5][6] |

| Altieri et al. (2011) (<8 years) | Urine | 134.1 ± 20.1 µg/mL | 70.3 ± 6.7 µg/mL | < 0.01 | [5][6][12] |

| Gabriele et al. (2014) | Urine | 98.8 ± 17.3 µg/mL | 52.0 ± 7.8 µg/mL | < 0.05 | [5] |

Note: Values are presented as reported in the original publications or systematic reviews and may have been converted for consistency.

Importantly, some studies have found that elevated p-cresol levels correlate with the severity of ASD symptoms, particularly in younger children.[4][12] This suggests that p-cresol may not only be a marker of ASD but also a contributor to its clinical presentation.

Experimental Protocols for p-Cresol Quantification

Accurate and reproducible quantification of p-cresol is paramount for both research and potential clinical applications. The following sections provide detailed, step-by-step methodologies for the analysis of p-cresol in urine and plasma, primarily using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection.

Sample Collection and Storage

-

Urine: First morning void or 24-hour urine collections are recommended. Samples should be collected in sterile containers and immediately frozen at -20°C or, for long-term storage, at -80°C to prevent degradation.

-

Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma should be separated by centrifugation within one hour of collection and stored at -80°C.

Workflow for p-Cresol Quantification

Figure 3: General workflow for the quantification of total p-cresol in biological samples.

Detailed Protocol for Total p-Cresol in Human Urine by HPLC-MS/MS

This protocol is adapted from established methods and is designed to measure the total p-cresol concentration (free and conjugated forms).[13]

1. Sample Preparation (Hydrolysis and Extraction):

- Thaw frozen urine samples at room temperature.

- Vortex each sample to ensure homogeneity.

- To 1.0 mL of urine in a glass vial, add 400 µL of concentrated hydrochloric acid. This step is for acid hydrolysis of the conjugated forms.

- Tightly cap the vials and heat at 90°C for 60 minutes in a heating block or water bath.

- Allow the mixture to cool to room temperature.

- Add 800 µL of diethyl ether to extract the phenols.

- Cap the vials and mix by repeated inversions for 1 minute.

- Centrifuge at 2000 x g for 5 minutes to separate the phases.

- Carefully transfer the upper organic layer (diethyl ether) to a new glass tube.

- Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at room temperature.

- Reconstitute the dried extract in 200 µL of the mobile phase (see below).

2. HPLC-MS/MS Analysis:

- HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

- Mobile Phase: An isocratic elution with a mobile phase consisting of Acetonitrile/Water/Formic Acid (10:90:0.05, v/v/v).[1]

- Flow Rate: 1.0 mL/min.[1]

- Injection Volume: 10 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

- Detection: Monitor the specific precursor-to-product ion transitions for p-cresol.

3. Quantification:

- Prepare a standard curve using known concentrations of a p-cresol standard (e.g., 0.0005 to 0.015 mg/mL) that have undergone the same extraction procedure.[1]

- The concentration of p-cresol in the urine samples is determined by comparing the peak area to the standard curve.

- Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Protocol for Total p-Cresol in Human Plasma by LC-MS/MS

This protocol involves enzymatic hydrolysis and protein precipitation.[14]

1. Sample Preparation:

- Thaw frozen plasma samples on ice.

- Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

- Add 10 µL of β-glucuronidase/sulfatase solution (e.g., from Helix pomatia, in acetate buffer, pH 5.0).

- Vortex briefly and incubate at 37°C for 1 hour.

- To precipitate proteins, add 200 µL of acetonitrile containing an internal standard (e.g., p-cresol-d7 at 5 µg/mL).

- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Analysis:

- The chromatographic and mass spectrometric conditions can be similar to those described for urine analysis, with potential optimization of the gradient and mobile phase composition for plasma matrix effects.

3. Self-Validating System:

- Internal Standards: The use of a deuterated internal standard (e.g., p-cresol-d7) is crucial. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for accurate correction of any variations in sample preparation and analysis.

- Quality Controls (QCs): Include low, medium, and high concentration QC samples in each analytical run to ensure the accuracy and precision of the assay.

- Calibration Curve: A fresh calibration curve should be run with each batch of samples to ensure accurate quantification.

Therapeutic Implications and Future Directions

The association between elevated p-cresol and ASD opens up new avenues for therapeutic interventions targeting the gut microbiome. The goal of such therapies is to reduce the production of p-cresol and other potentially harmful microbial metabolites.

Fecal Microbiota Transplantation (FMT)

FMT involves the transfer of fecal matter from a healthy donor to a recipient to restore a healthy gut microbial community. Studies in children with ASD have shown that FMT can lead to significant reductions in fecal p-cresol sulfate levels, which are accompanied by improvements in both gastrointestinal and ASD-related symptoms.[4][12] This suggests that restoring a healthy gut microbiome can directly impact p-cresol production and have beneficial clinical effects.

Probiotics and Dietary Interventions

-

Probiotics: The administration of specific probiotic strains, such as certain species of Lactobacillus and Bifidobacterium, may help to reduce p-cresol levels by competing with p-cresol-producing bacteria for resources and by improving gut barrier function.[7]

-

Dietary Modifications: Since p-cresol is a product of tyrosine fermentation, a diet high in protein can increase its production.[8] Conversely, a diet rich in undigestible polysaccharides (prebiotics) may reduce p-cresol levels by promoting the growth of beneficial bacteria that do not produce p-cresol.[8]

Future Research and Drug Development

Future research should focus on:

-

Large-scale, longitudinal studies to validate p-cresol as a robust biomarker for ASD and to determine its predictive value for treatment response.

-

Identifying the specific bacterial species and enzymatic pathways responsible for p-cresol production in the context of ASD.

-

Developing targeted therapies, such as next-generation probiotics or small molecule inhibitors of bacterial p-cresol production, to specifically reduce p-cresol levels.

-

Investigating the synergistic effects of p-cresol with other microbial metabolites and environmental factors in the pathophysiology of ASD.

Conclusion

The evidence strongly suggests that p-cresol, a gut microbial metabolite, is a significant player in the complex pathophysiology of ASD. Its consistent elevation in a subset of individuals with ASD, coupled with its known neurotoxic effects, positions it as a promising biomarker and a viable therapeutic target. The methodologies outlined in this guide provide a robust framework for researchers and clinicians to accurately quantify p-cresol, furthering our understanding of its role in ASD and paving the way for novel gut-directed therapies. As our understanding of the gut-brain axis in neurodevelopmental disorders continues to evolve, p-cresol will undoubtedly remain a key molecule of interest in the pursuit of personalized medicine for individuals with ASD.

References

-

Benchchem. Application Note and Protocol: Quantification of p-Cresol in Human Plasma using LC-MS/MS.

-

Al-Asmari, A. K., et al. (2021). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. PubMed Central.

-

Pascucci, T., et al. (2020). p-Cresol Alters Brain Dopamine Metabolism and Exacerbates Autism-Like Behaviors in the BTBR Mouse. MDPI.

-

Ganesan, M., et al. (2019). Improvised method for urinary p-cresol detection and measurement using high performance liquid chromatography/mass spectrometry. PubMed Central.

-

Korytowska, N., et al. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. Journal of Pharmaceutical and Biomedical Analysis.

-

Navarro-Mateu, F., et al. (2025). Recognition of the microbial metabolite p-cresol in autism spectrum disorder: systematic review and meta-analysis. Frontiers in Psychiatry.

-

Pascucci, T., et al. (2020). p-Cresol Alters Brain Dopamine Metabolism and Exacerbates Autism-Like Behaviors in the BTBR Mouse. MDPI.

-

Shaw, W. (2025). The Role of Microbial-Derived p-Cresol in Autism Spectrum Disorder: A Systematic Review of the Gut-Brain Axis. ResearchGate.

-

Adams, J. B., et al. (2025). Review of Elevated Para-Cresol in Autism and Possible Impact on Symptoms. MDPI.

-

Shaw, W. (2025). The Role of Microbial-Derived p-Cresol in Autism Spectrum Disorder: A Systematic Review of the Gut-Brain Axis. ResearchGate.

-

Altieri, L., et al. (2011). Urinary p-cresol is elevated in small children with severe autism spectrum disorder. ResearchGate.

-

Bermudez-Martin, P., et al. (2021). The microbial metabolite p-Cresol induces autistic-like behaviors in mice by remodeling the gut microbiota. PubMed Central.

-

Navarro-Mateu, F., et al. (2025). Recognition of the microbial metabolite p-cresol in autism spectrum disorder: systematic review and meta-analysis. Frontiers in Psychiatry.

-

Bermudez-Martin, P., et al. (2021). p-Cresol treatment induces autistic-like behaviors and alters VTA... ResearchGate.

-

Bone, F., & Kitchen, I. (2009). Measurement of phenol and p-cresol in urine and feces using vacuum microdistillation and high-performance liquid chromatography. PubMed.

-

Ganesan, M., et al. (2019). Improvised method for urinary p-cresol detection and measurement using high performance liquid chromatography/mass spectrometry. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chromsystems.com [chromsystems.com]

- 3. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials | MDPI [mdpi.com]

- 4. The microbial metabolite p-Cresol induces autistic-like behaviors in mice by remodeling the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 12. mdpi.com [mdpi.com]

- 13. Improvised method for urinary p-cresol detection and measurement using high performance liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Ubiquitous Presence of p-Cresol: A Technical Guide to Its Environmental Sources and Exposure Routes

Introduction: Understanding the Significance of p-Cresol

para-Cresol (4-methylphenol) is a volatile phenolic organic compound that, while serving as a crucial intermediate in the chemical industry for the synthesis of antioxidants like butylated hydroxytoluene (BHT), resins, and fragrances, also presents a significant toxicological profile of interest to researchers, clinicians, and drug development professionals.[1][2][3] Its pervasive nature in the environment and its endogenous production by the human gut microbiota necessitate a thorough understanding of its sources and the pathways through which human exposure occurs. This technical guide provides an in-depth exploration of the environmental origins and exposure routes of p-cresol, offering field-proven insights and methodologies for its detection and analysis.

The dual role of p-cresol as both an industrial commodity and a uremic toxin underscores the importance of quantifying its presence in various matrices.[4] In patients with chronic kidney disease (CKD), for instance, the accumulation of p-cresol and its metabolite, p-cresyl sulfate, is associated with cardiovascular complications and overall mortality.[3][5] Therefore, a comprehensive knowledge of its environmental and endogenous sources is paramount for developing effective mitigation strategies and therapeutic interventions.

Part 1: Environmental Sources of p-Cresol

The presence of p-cresol in the environment is a result of both natural processes and anthropogenic activities. Its widespread distribution means it can be found in the air we breathe, the water we drink, and the soil beneath our feet.

Natural Sources

-

Decomposition of Organic Matter: p-Cresol is a natural breakdown product of organic materials, particularly lignin, a major component of wood.[2] This process contributes to its presence in soil and water.

-

Animal Excreta: As a product of protein digestion, specifically the metabolism of the amino acid tyrosine by gut bacteria, p-cresol is naturally present in the excreta of humans and animals.[2][5] This contributes to its levels in agricultural settings and areas with livestock. For example, poultry manure has been reported to contain an average p-cresol concentration of 11.7 mg/kg.[5]

-

Floral Scents: Interestingly, p-cresol is a component of the floral scent of various plants, where it can act as an attractant for pollinators.[6]

Anthropogenic Sources

Human activities are a major contributor to the environmental burden of p-cresol.

-

Industrial Production and Use: The primary industrial production of p-cresol involves its extraction from coal tar and through chemical synthesis, such as the sulfonation of toluene.[1][2] Its use as a precursor for antioxidants, disinfectants, and in the manufacturing of plastics and resins leads to potential releases into the environment through industrial wastewater and emissions.[2][3] Industrial wastewater, particularly from coal gasification and poultry processing plants, can contain significant concentrations of p-cresol.[7]

-

Combustion Processes: The combustion of fossil fuels, wood, and municipal solid waste releases cresols, including p-cresol, into the atmosphere.[7] Automobile exhaust is a constant source of atmospheric cresols, leading to higher concentrations in urban and suburban areas.[7]

-

Waste Management: Landfill leachate is another significant source of environmental p-cresol, formed from the decomposition of organic waste.[8]

-

Consumer Products: p-Cresol can be found in a variety of consumer products, including some cosmetics and perfumes, where it is used as a fragrance ingredient or preservative.[4][9] It is also a component of wood and tobacco smoke.[1][10]

Table 1: Quantitative Levels of p-Cresol in Various Environmental Matrices

| Environmental Matrix | Concentration Range | Source(s) |

| Ambient Air | 0.5–20 µg/m³ | Automobile exhaust, combustion of coal, wood, and municipal solid waste.[11] |

| Surface Water | Typically around 1 µg/L or less; max of 150 µg/L near hazardous waste sites.[11] | Industrial wastewater, landfill leachate, agricultural runoff.[7][8][11] |

| Soil | Maximum concentrations of 12,000–34,000 µg/kg in contaminated areas.[11] | Petroleum spills, industrial waste disposal.[11] |

| Landfill Leachate | Not consistently quantified, but a known source.[8] | Decomposition of organic waste.[8] |

| Poultry Processing Wastewater | 0.00214 to 0.0225 mg/L | Industrial effluent.[7] |

| Coal Gasification Wastewater | Up to 950 mg/L (m-cresol) | Industrial effluent.[7] |

Part 2: Human Exposure Routes to p-Cresol

Human exposure to p-cresol is multifaceted, occurring through inhalation, dietary intake, dermal contact, and endogenous production.

Inhalation

The primary route of exposure for the general population is the inhalation of contaminated air.[7] Sources of airborne p-cresol include:

-

Urban and Industrial Air Pollution: As mentioned, automobile exhaust and industrial emissions are major contributors to atmospheric p-cresol.[7]

-

Tobacco Smoke: Both active and passive smoking lead to significant inhalation exposure to cresols.[7] The average cresol concentration in a chamber after six cigarettes were smoked ranged from 0.17 to 3.9 μg/m³.[11]

-

Volatilization from Contaminated Water: Showering, bathing, and cooking with water contaminated with p-cresol can lead to inhalation of the volatilized compound.[12][13]

Dietary Intake

Diet is another significant pathway for p-cresol exposure.

-

Smoked and Processed Foods: p-Cresol is a known component of smoked foods, contributing to their characteristic flavor but also acting as a contaminant.[4][6] It has been detected in smoked meats, cheeses, and bacon.[4][6][12]

-

Naturally Occurring in Foods: Low levels of cresols have been reported in a variety of foods, including tomatoes, ketchup, butter, and various cheeses.[12]

-

Contaminated Drinking Water: Ingestion of tap water contaminated with p-cresol is a direct route of exposure.[12]

Table 2: Quantitative Levels of p-Cresol in Selected Food Products

| Food Product | Concentration Range (µg/kg) | Source(s) |

| Cheddar Cheese | < Limit of Quantification | [4][7] |

| Parmesan Cheese | 8 ± 0.7 | [4][7] |

| Gorgonzola Cheese | 103 ± 14 | [4][7] |

| Smoked Provolone Cheese | 365 ± 28 | [4][7] |

| Barbecue Cheese | 1001 ± 187 | [4][7] |

| Smoked Sausage | 872 | [14] |

| Smoked Shredded Tuna | ~600-700 | [14] |

| Smoked Salami | ~500-600 | [14] |

| Smoked Turkey Breast | ~300-400 | [14] |

| Smoked Hamburger | ~148 | [14] |

Dermal Contact

Dermal absorption is another potential route of exposure.

-

Cosmetics and Personal Care Products: Some cosmetics and personal care products contain cresols as preservatives or fragrance ingredients.[4][9]

-

Contaminated Water: Bathing or showering with water containing p-cresol can lead to dermal exposure.[12][13]

Endogenous Production

A significant source of p-cresol in the human body is its production by the gut microbiota.[4] Anaerobic bacteria in the colon, particularly species like Clostridium difficile, metabolize the amino acid tyrosine from dietary protein into p-cresol.[4] This endogenously produced p-cresol is then absorbed into the bloodstream. Diets high in tyrosine-rich foods such as meat, fish, dairy, and certain plant-based proteins can lead to increased production of p-cresol by the gut microbiome.[14]

Part 3: Visualization of Exposure Pathways

The following diagram illustrates the interconnected pathways from environmental sources to human exposure.

Caption: Environmental sources and human exposure pathways of p-cresol.

Part 4: Experimental Protocol for p-Cresol Analysis in Water by GC-MS

The accurate quantification of p-cresol in environmental samples is crucial for assessing exposure and risk. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for this purpose. The following is a representative protocol for the analysis of p-cresol in a water sample.

Principle

This method involves the extraction of p-cresol from an aqueous sample, derivatization to improve its chromatographic properties, and subsequent analysis by GC-MS. The use of an internal standard is essential for accurate quantification.

Materials and Reagents

-

p-Cresol standard (analytical grade)

-

Internal standard (e.g., d7-p-cresol or a suitable non-interfering compound)

-

Dichloromethane (DCM), HPLC grade

-

Sodium hydroxide (NaOH), analytical grade

-

Sulfuric acid (H₂SO₄), concentrated, analytical grade

-

Anhydrous sodium sulfate, analytical grade

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Methanol, HPLC grade

-

Deionized water

-

Glassware: separatory funnels, vials, volumetric flasks, pipettes

Step-by-Step Methodology

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, acidify to pH < 2 with H₂SO₄ and store at 4°C.

-

Internal Standard Spiking: To a 100 mL aliquot of the water sample in a separatory funnel, add a known amount of the internal standard solution.

-

Extraction:

-

Adjust the pH of the sample to >11 with NaOH.

-

Add 30 mL of DCM and shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and discard the organic (bottom) layer. This step removes basic and neutral interfering compounds.

-

Adjust the pH of the aqueous layer to < 2 with concentrated H₂SO₄.

-

Add 30 mL of fresh DCM and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction of the acidified aqueous layer two more times with 30 mL portions of DCM.

-

Combine the three organic extracts.

-

-

Drying and Concentration:

-

Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

-

-

Derivatization:

-

Transfer the concentrated extract to a clean vial.

-

Add 100 µL of the derivatizing agent (BSTFA + 1% TMCS).

-

Seal the vial and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Mode: Selected Ion Monitoring (SIM) for target ions of p-cresol and the internal standard.

-

-

-

Quantification: Create a calibration curve using standard solutions of derivatized p-cresol at various concentrations, each containing the same amount of internal standard. The concentration of p-cresol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of p-cresol in a water sample.

Conclusion

p-Cresol is a compound of significant interest due to its widespread environmental presence and its implications for human health. A comprehensive understanding of its diverse sources, from industrial processes to the metabolic activity of the gut microbiota, is essential for researchers and drug development professionals. The primary routes of human exposure—inhalation of ambient air and tobacco smoke, and dietary intake of certain foods and contaminated water—highlight the need for continued monitoring and potential regulatory action. The analytical methodologies, such as the detailed GC-MS protocol, provide the necessary tools to accurately quantify p-cresol in various matrices, enabling a more precise assessment of human exposure and the development of strategies to mitigate its potential adverse health effects.

References

-

Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - Frontiers. (n.d.). Frontiers. Retrieved January 19, 2024, from [Link]

-

Toxicological Profile for Cresols. (2008). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 19, 2024, from [Link]

-

RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Cresols - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2024, from [Link]

-

Cresols - Toxic Substance Portal - CDC. (n.d.). Centers for Disease Control and Prevention. Retrieved January 19, 2024, from [Link]

-

p-Cresol - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2024, from [Link]

-

Treating Para-Cresol In Landfill Leachate - Wastewater Transport Services. (n.d.). Wastewater Transport Services. Retrieved January 19, 2024, from [Link]

-

Analysis of p-cresol (CAS: 106-44-5) in laboratories. (2024, June 7). Analytice. Retrieved January 19, 2024, from [Link]

-

Toxicological Profile for Cresols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 19, 2024, from [Link]